Dilithium adipate
Overview
Description
Dilithium adipate is a chemical compound with the formula C₆H₈Li₂O₄. It is the lithium salt of adipic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including battery technology and organic synthesis. This compound appears as a white crystalline powder and is soluble in water and some organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium adipate can be synthesized through the reaction of adipic acid with lithium hydroxide. The reaction typically involves dissolving adipic acid in water and then adding lithium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
C₆H₁₀O₄ (adipic acid) + 2 LiOH (lithium hydroxide) → C₆H₈Li₂O₄ (dilithium adipate) + 2 H₂O (water)
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled reaction conditions, such as temperature and pH, as well as purification steps like recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Dilithium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: It can participate in substitution reactions where the lithium ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate, while reduction could produce lithium hydride.
Scientific Research Applications
Dilithium adipate has several applications in scientific research:
Battery Technology: It is used as a component in lithium-ion batteries, contributing to the development of high-capacity and stable battery materials.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Mechanism of Action
The mechanism by which dilithium adipate exerts its effects depends on its application:
Battery Technology: In lithium-ion batteries, this compound participates in the electrochemical reactions that occur during charge and discharge cycles.
Organic Synthesis: As a reagent, it facilitates the formation of carbon-lithium bonds, which are crucial intermediates in many organic reactions.
Comparison with Similar Compounds
Similar Compounds
Dilithium hydroquinone: Another lithium-containing compound used in battery technology.
Dilithium dialuminium trisilicate: Used in ceramics and glass-ceramics.
Uniqueness
Dilithium adipate is unique due to its specific applications in both battery technology and organic synthesis. Its ability to form stable lithium salts makes it particularly valuable in these fields.
Properties
IUPAC Name |
dilithium;hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2Li/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGNHUPXGDASP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(CCC(=O)[O-])CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Li2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074355 | |
Record name | Dilithium adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Hexanedioic acid, lithium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18621-94-8 | |
Record name | Hexanedioic acid, lithium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, lithium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dilithium adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilithium adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.